
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethylenebis(1-indenyl)titanium(IV) dichloride involves strategic methods to ensure the formation of the desired metallocene compound. Kelly et al. (2003) describe a short synthesis route that relies on efficient alkylation and subsequent conversion steps, highlighting the importance of precise chemical reactions to achieve the target structure (Kelly et al., 2003). Similarly, Wild et al. (1982) provide insights into the synthesis and molecular structures of chiral ansa-titanocene derivatives, demonstrating the versatility of synthetic approaches for producing ethylenebis(1-indenyl)titanium(IV) dichloride and its derivatives (Wild et al., 1982).
Molecular Structure Analysis
The molecular structure of ethylenebis(1-indenyl)titanium(IV) dichloride is characterized by its ansa-metallocene framework, where the titanium center is coordinated to two indenyl ligands bridged by an ethylene group. Halterman et al. (1998) delve into the structural details of metallocenes, providing valuable information on their symmetry and the coordination environment around the metal center (Halterman et al., 1998).
Chemical Reactions and Properties
Ethylenebis(1-indenyl)titanium(IV) dichloride engages in various chemical reactions, primarily serving as a catalyst in polymerization processes. Alt et al. (2001) highlight its role in ethylene polymerization, emphasizing the influence of ligand substituents on catalytic activity (Alt et al., 2001).
Physical Properties Analysis
The physical properties of ethylenebis(1-indenyl)titanium(IV) dichloride, such as solubility, melting point, and stability, are crucial for its handling and application in catalysis. Collins et al. (1988) revisited the X-ray structures of related compounds, providing insights that can be extrapolated to understand the physical characteristics of ethylenebis(1-indenyl)titanium(IV) dichloride (Collins et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity and catalytic performance of ethylenebis(1-indenyl)titanium(IV) dichloride, are central to its applications. Studies like those by Fachinetti et al. (1976) offer a glimpse into the reactivity and potential catalytic applications of titanium(IV) complexes, shedding light on the versatile chemical properties of these compounds (Fachinetti et al., 1976).
作用機序
Target of Action
Ethylenebis(1-indenyl)titanium(IV) dichloride is a catalyst . As a catalyst, its primary targets are the reactants in the chemical reactions it facilitates. It interacts with these reactants to lower the activation energy of the reaction and increase the rate of the reaction.
Mode of Action
The compound interacts with its targets by forming temporary bonds. This interaction changes the structure of the reactants, making it easier for them to react with each other. After the reaction is complete, the catalyst is released unchanged, ready to facilitate another reaction.
Pharmacokinetics
Result of Action
The primary result of the action of ethylenebis(1-indenyl)titanium(IV) dichloride is the acceleration of the chemical reaction it catalyzes. It enables the reaction to proceed at a faster rate or under milder conditions than would be possible without the catalyst.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1-bromo-2-methylbenzene", "magnesium", "1-indenyl chloride", "titanium tetrachloride", "ethylene" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting 1-bromo-2-methylbenzene with magnesium in anhydrous ether.", "Step 2: Reaction of phenylmagnesium bromide with 1-indenyl chloride to form 1-indenylphenylmethane.", "Step 3: Reaction of 1-indenylphenylmethane with titanium tetrachloride to form 1-indenylphenylmethyltitanium trichloride.", "Step 4: Addition of ethylene to 1-indenylphenylmethyltitanium trichloride to form ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE." ] } | |
CAS番号 |
112531-76-7 |
製品名 |
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE |
分子式 |
C20H16Cl2Ti 10* |
分子量 |
375.11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




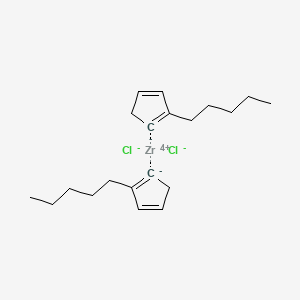
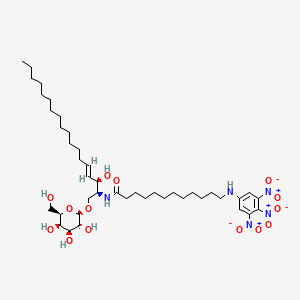
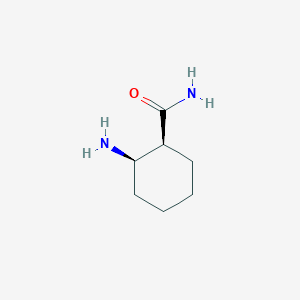
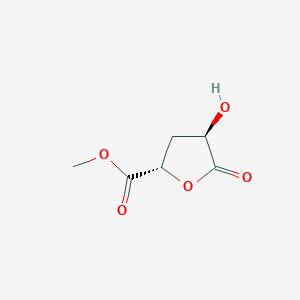
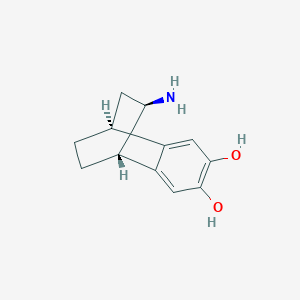

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)
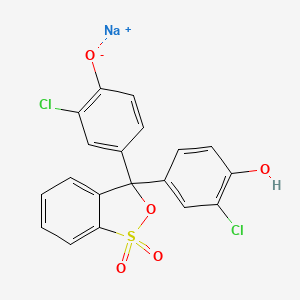

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)